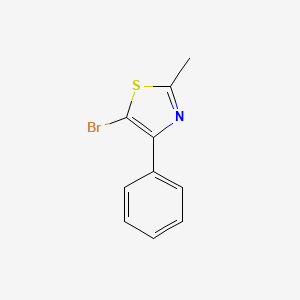

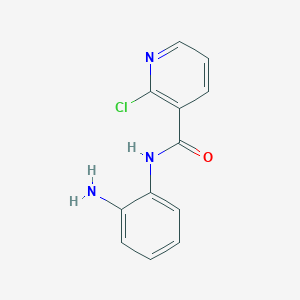

N-(2-Aminophenyl)-2-chloronicotinamide

Vue d'ensemble

Description

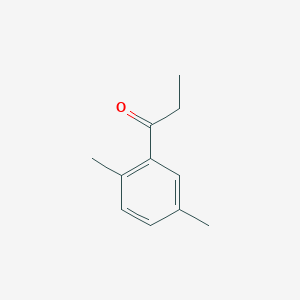

The compound N-(2-Aminophenyl)-2-chloronicotinamide is a derivative of nicotinamide, which is a form of vitamin B3, and features a chlorine atom and an amino group attached to the aromatic ring. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, which can be extrapolated to hypothesize about the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the reaction of substituted phenols with other chemical reagents to introduce the desired functional groups. For example, substituted N-(2-hydroxyphenyl)acetamides can be synthesized from various 2-amino-nitrophenols and chlorophenols . By analogy, this compound could be synthesized through a similar pathway, starting from 2-aminophenol and introducing the chloronicotinamide moiety through appropriate chemical reactions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The papers indicate that the molecular structure of similar compounds, such as substituted N-(2-hydroxyphenyl)acetamides, has been determined using this method . These structures often feature hydrogen bonding, which is critical in stabilizing the molecular conformation. For this compound, one could expect the presence of hydrogen bonds involving the amino group, which would influence the compound's stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds like this compound can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the stability of different tautomeric forms, as seen in the case of N-phenyl-2-aminotropones . Prototropic tautomerism, which involves the transfer of a proton within the molecule, can lead to different structural isomers that may have distinct physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of an amino group can lead to the formation of intermolecular and intramolecular hydrogen bonds, which can affect solubility, melting point, and other physical properties . The chloro substituent could potentially make the compound more reactive in certain chemical reactions, such as nucleophilic substitution, due to its electron-withdrawing effect.

Applications De Recherche Scientifique

Herbicidal Activity and Synthesis

- A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, were synthesized and exhibited notable herbicidal activity against bentgrass and duckweed. This research indicates potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Biosynthesis and Biocatalysis

- Research on 2-chloronicotinamide amidase from Pantoea sp. highlights its application in biosynthesis of 2-chloronicotinic acid, a key pharmaceutical and pesticide intermediate. Engineered amidases showed improved catalytic activity, demonstrating potential as biocatalysts for industrial synthesis (Xiao‐Ling Tang et al., 2018).

Chemical Synthesis Techniques

- A study presented an efficient method for synthesizing 2-aryl-6-chloronicotinamides through regioselective Suzuki coupling. This methodology could be significant for preparing compounds in pharmaceuticals and agrochemicals (Wu Yang et al., 2003).

Crystal Structure and Spectroscopy

- Investigations into the structures of various N-aryl-2-chloronicotinamides revealed insights into their supramolecular structures, potentially aiding the understanding of their interactions in different chemical and biological contexts (S. Cuffini et al., 2006).

Antitumor Properties

- A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of N-(2-aminophenyl)-2-chloronicotinamide, highlighted its potential as an oral histone deacetylase inhibitor with significant antitumor activity (Nancy Z. Zhou et al., 2008).

Kinetic Studies in Organic Reactions

- Kinetic analysis of the oxidation of cyclohexanol by N-chloronicotinamide in aqueous acetic acid medium provided insights into reaction mechanisms, crucial for understanding and optimizing such organic reactions (R. Sridharan et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

N-(2-Aminophenyl)-2-chloronicotinamide primarily targets the Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and Bcr-Abl , a protein complex involved in certain types of cancers . These targets play crucial roles in regulating gene expression and cell proliferation.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active site of HDAC1 and Bcr-Abl, thereby inhibiting their function . This interaction results in changes in gene expression and cell proliferation, which can have therapeutic effects in certain diseases, such as cancer.

Biochemical Pathways

The inhibition of HDAC1 and Bcr-Abl affects multiple biochemical pathways. HDAC1 is involved in the regulation of gene expression through the removal of acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Bcr-Abl is a fusion protein that is constitutively active, leading to continuous cell proliferation. By inhibiting these targets, this compound can alter these pathways and their downstream effects, potentially leading to reduced cell proliferation and altered gene expression .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression and cell proliferation due to the inhibition of HDAC1 and Bcr-Abl . These changes can potentially lead to therapeutic effects in diseases such as cancer.

Analyse Biochimique

Biochemical Properties

N-(2-Aminophenyl)-2-chloronicotinamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylase (HDAC) enzymes. It interacts with HDAC enzymes, such as HDAC1 and HDAC2, by binding to their active sites and inhibiting their activity . This inhibition leads to an increase in acetylation levels of histone proteins, which can affect gene expression and cellular functions.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC enzymes by this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has demonstrated antiproliferative effects on cancer cell lines, such as human leukemia and prostate cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDAC enzymes. By binding to the active sites of HDAC1 and HDAC2, it inhibits their deacetylase activity, leading to an accumulation of acetylated histones . This accumulation can result in changes in chromatin structure and gene expression, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDAC activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . It is essential to determine the optimal dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to histone acetylation and deacetylation. It interacts with HDAC enzymes, leading to changes in the levels of acetylated histones and other metabolites . These changes can affect metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on HDAC enzymes and histone proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its activity and function.

Propriétés

IUPAC Name |

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSCTFTVNQPHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384169 | |

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57841-69-7 | |

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.